

Application Notes and Protocols: Thioisonicotinamide in Coordination Chemistry

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Compound of Interest

Compound Name: *Thioisonicotinamide*

Cat. No.: B193382

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Thioisonicotinamide (TIN), a heterocyclic thioamide, serves as a versatile ligand in coordination chemistry. Its ability to coordinate with a wide range of metal ions through its sulfur and nitrogen atoms has led to the development of novel complexes with significant potential in medicinal chemistry and catalysis. This document provides an overview of the applications of **thioisonicotinamide**-metal complexes, along with detailed protocols for their synthesis and evaluation.

Application Note 1: Antimicrobial and Antifungal Agents

Thioisonicotinamide complexes of transition metals have demonstrated significant activity against various bacterial and fungal strains. The coordination of **thioisonicotinamide** to a metal center often enhances its biological activity compared to the free ligand. This is attributed to the increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes.

Mechanism of Action: The antimicrobial action of these complexes is believed to involve multiple pathways. Increased lipophilicity allows the complex to penetrate the microbial cell wall and membrane more effectively. Once inside the cell, the metal ion can be reduced, leading to the generation of reactive oxygen species (ROS) which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.

Quantitative Data: Antimicrobial and Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various **thioisonicotinamide** and related thioamide complexes against different microbial strains.

Complex/Ligand	Organism	MIC (μ g/mL)	Reference
Thiourea Derivative Ligand L4	<i>S. epidermidis</i>	50-100	[1]
Thiourea Derivative Ligand L4	<i>S. pyogenes</i>	50-100	[1]
Cu(II)-Thiourea Complex	<i>S. epidermidis</i>	50	[1]
Ni(II)-Thiourea Complex	<i>S. epidermidis</i>	100	[1]
Thiourea Derivative Ligand L4	<i>C. albicans</i>	25	[1]
Cu(II)-Thiourea Complex	<i>C. albicans</i>	25	[1]
Ni(II)-Thiourea Complex	<i>C. albicans</i>	25	[1]
Cu(II)-Schiff Base Complex	<i>M. tuberculosis</i>	1.6	[2]
Iron-Quinoxaline Complex	<i>M. tuberculosis</i>	0.78	[3]
Copper(II) Thiosemicarbazone Complex	<i>E. coli</i>	1.5-30	[4]
Copper(II) Thiosemicarbazone Complex	<i>S. aureus</i>	1.5-30	[4]
Copper(II) Thiosemicarbazone Complex	<i>C. albicans</i>	1.5-4.0	[4]
Zinc Pyridine Complex 5	<i>C. albicans</i>	8	[5]

Copper Pyridine Complex 6	C. albicans	8	[5]
Zinc Pyridine Complex 6	S. pyogenes	4	[5]

Application Note 2: Anticancer Agents

Coordination complexes of **thioisonicotinamide** and its derivatives have emerged as promising candidates for cancer therapy. These compounds have shown significant cytotoxicity against various cancer cell lines.

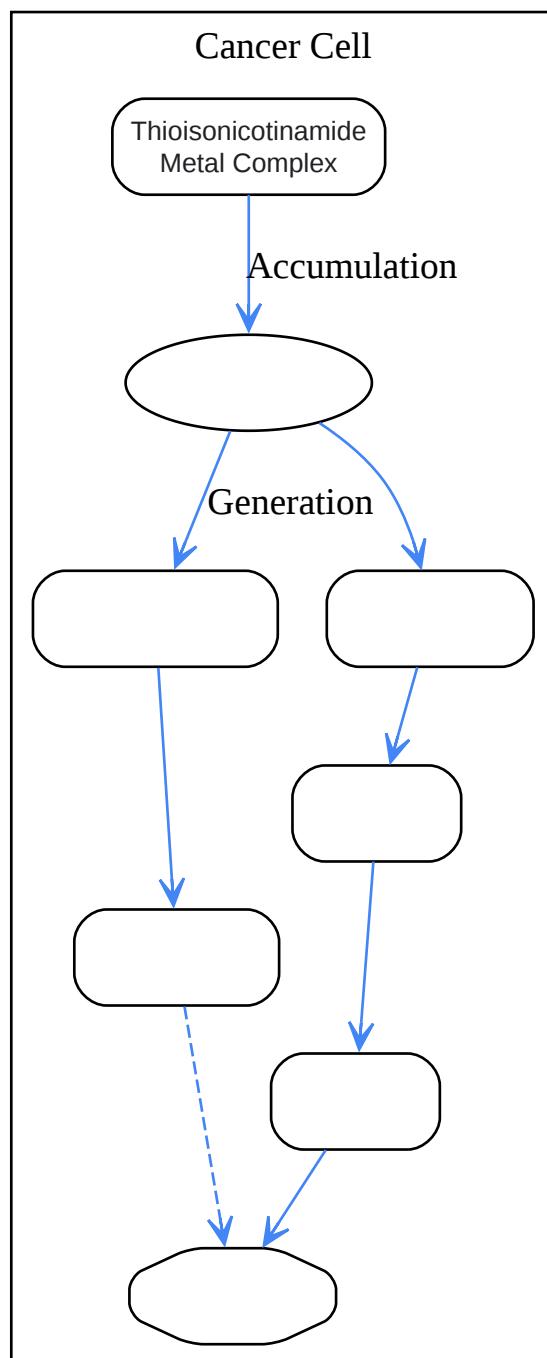
Mechanism of Action: The anticancer activity of these complexes is often linked to their ability to induce apoptosis, or programmed cell death. One proposed mechanism involves the complex entering the cancer cell and localizing in the mitochondria. This can lead to a reduction in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome C, which in turn activates the caspase cascade, leading to apoptosis.^[6] Furthermore, these metal complexes can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and DNA damage, which can also trigger apoptosis.^[7]

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative thioamide-based metal complexes against various cancer cell lines.

Complex	Cell Line	IC50 (μM)	Reference
Copper(I) Complex 3a	C13* (cisplatin-resistant)	< 5	[7]
Copper(I) Complex 4a	C13* (cisplatin-resistant)	< 5	[7]
Copper(I) Complex 5a	C13* (cisplatin-resistant)	< 5	[7]
Zn(II) Thiosemicarbazone Complex 27	Cancer cells	Not specified	[6]

Signaling Pathway: Induction of Apoptosis by Thioisonicotinamide-Metal Complexes



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Caption: Proposed mechanism of apoptosis induction by **thioisonicotinamide**-metal complexes.

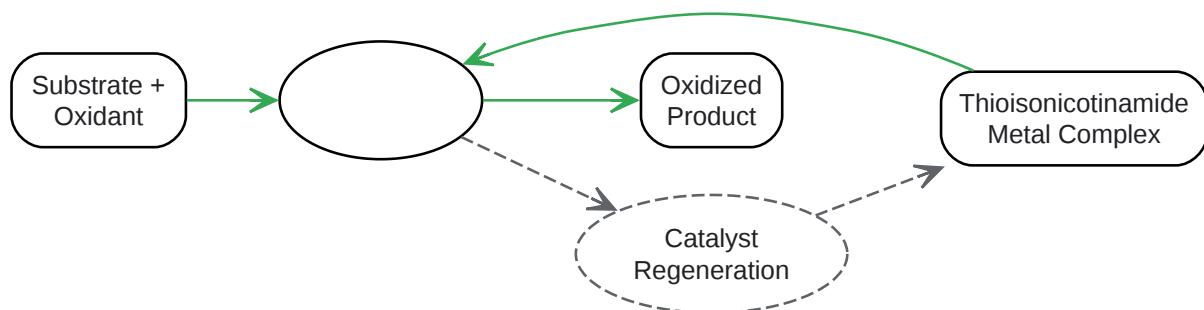
Application Note 3: Catalysis

Thioisonicotinamide-metal complexes are also being explored for their catalytic properties in various organic transformations, such as oxidation and cross-coupling reactions. The thioamide ligand can stabilize the metal center in different oxidation states, facilitating catalytic cycles.

Potential Applications:

- Oxidation Reactions: These complexes can act as catalysts for the oxidation of alcohols and other organic substrates.[8]
- Cross-Coupling Reactions: Palladium and copper complexes of thioamide-type ligands have shown potential in catalyzing Suzuki, Heck, and other cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and fine chemicals.

Experimental Workflow: Catalytic Oxidation



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Caption: General workflow for a catalytic oxidation reaction using a **thioisonicotinamide**-metal complex.

Experimental Protocols

Protocol 1: Synthesis of Thioisonicotinamide (TIN) Ligand

This protocol is adapted from a general method for the synthesis of thioamides.

Materials:

- Isonicotinamide

- Phosphorus pentasulfide (P_4S_{10})
- Anhydrous pyridine
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- In a round-bottom flask, dissolve isonicotinamide (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add phosphorus pentasulfide (0.5 equivalents) portion-wise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.
- Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **thioisonicotinamide**.
- Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: General Synthesis of Thioisonicotinamide-Metal(II) Complexes

This protocol provides a general method for the synthesis of **thioisonicotinamide** complexes with divalent metal ions (e.g., Cu(II), Zn(II), Ni(II), Co(II)).

Materials:

- **Thioisonicotinamide** (TIN)
- Metal(II) chloride or nitrate salt (e.g., CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
- Ethanol or Methanol
- Standard reflux apparatus

Procedure:

- Dissolve **thioisonicotinamide** (2 equivalents) in hot ethanol or methanol.
- In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
- Slowly add the metal salt solution to the hot ligand solution with constant stirring.
- A precipitate should form immediately or upon cooling.
- Heat the reaction mixture to reflux for 2-4 hours to ensure complete reaction.
- Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
- Collect the solid complex by vacuum filtration.

- Wash the precipitate with cold ethanol and then diethyl ether.
- Dry the complex in a vacuum desiccator.
- Characterize the synthesized complex using elemental analysis, IR spectroscopy, UV-Vis spectroscopy, and magnetic susceptibility measurements.

Protocol 3: Evaluation of Antimicrobial Activity (Broth Microdilution Method)

Materials:

- Synthesized **thioisonicotinamide**-metal complexes
- Bacterial and/or fungal strains
- Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
- 96-well microtiter plates
- Spectrophotometer (plate reader)
- Positive control antibiotics/antifungals
- DMSO (as a solvent for the complexes)

Procedure:

- Prepare a stock solution of the test complex in DMSO.
- Perform serial two-fold dilutions of the complex in the appropriate growth medium in a 96-well plate.
- Prepare a standardized inoculum of the microbial strain to be tested.
- Add the microbial inoculum to each well of the microtiter plate.

- Include a positive control (microbes with standard antibiotic/antifungal), a negative control (microbes with medium and DMSO), and a sterility control (medium only).
- Incubate the plates at the optimal temperature and duration for the specific microbial strain (e.g., 37°C for 24 hours for bacteria).
- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the complex that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.

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